molecular formula C6H6N4 B13524337 4-(Aminomethyl)-2-pyrimidinecarbonitrile

4-(Aminomethyl)-2-pyrimidinecarbonitrile

Cat. No.: B13524337
M. Wt: 134.14 g/mol
InChI Key: IZIJDGBBDCTVCP-UHFFFAOYSA-N
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Description

4-(Aminomethyl)-2-pyrimidinecarbonitrile is an organic compound with a pyrimidine ring structure. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, organic synthesis, and material science. The presence of both an aminomethyl group and a nitrile group in its structure makes it a versatile intermediate for the synthesis of more complex molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Aminomethyl)-2-pyrimidinecarbonitrile typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate precursors under controlled conditions. For example, a typical synthetic route might involve the reaction of a suitable aminomethyl precursor with a nitrile-containing compound under acidic or basic conditions to form the desired pyrimidine ring.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of laboratory-scale synthetic routes. These methods often employ continuous flow reactors and other advanced techniques to ensure high yield and purity. The use of catalysts and specific reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(Aminomethyl)-2-pyrimidinecarbonitrile can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitrile group to an amine.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation can be employed.

    Substitution: Nucleophiles such as halides or amines can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine oxides, while reduction can produce aminomethyl derivatives.

Scientific Research Applications

4-(Aminomethyl)-2-pyrimidinecarbonitrile has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Utilized in the production of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 4-(Aminomethyl)-2-pyrimidinecarbonitrile involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and other interactions with biological molecules, while the nitrile group can participate in various chemical reactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to specific biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-(Aminomethyl)benzoic acid: Similar structure but with a benzoic acid moiety instead of a pyrimidine ring.

    4-Aminocoumarin: Contains an aminomethyl group but with a coumarin backbone.

    4-Aminopyridine: Similar aminomethyl group but with a pyridine ring.

Uniqueness

4-(Aminomethyl)-2-pyrimidinecarbonitrile is unique due to its combination of a pyrimidine ring with both an aminomethyl and a nitrile group. This unique structure provides distinct chemical reactivity and potential biological activity compared to similar compounds.

Properties

Molecular Formula

C6H6N4

Molecular Weight

134.14 g/mol

IUPAC Name

4-(aminomethyl)pyrimidine-2-carbonitrile

InChI

InChI=1S/C6H6N4/c7-3-5-1-2-9-6(4-8)10-5/h1-2H,3,7H2

InChI Key

IZIJDGBBDCTVCP-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(N=C1CN)C#N

Origin of Product

United States

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